molecular formula C8H7ClO2 B3317937 5-Chloro-1,3-dihydroisobenzofuran-1-ol CAS No. 98216-82-1

5-Chloro-1,3-dihydroisobenzofuran-1-ol

Cat. No.: B3317937
CAS No.: 98216-82-1
M. Wt: 170.59 g/mol
InChI Key: JUNJSGGYQNAEMA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,3-dihydroisobenzofuran-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a chlorinated benzaldehyde derivative, which undergoes cyclization in the presence of a base to form the benzofuran ring . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 80°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,3-dihydroisobenzofuran-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Chloro-1,3-dihydroisobenzofuran-1-ol has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1,3-dihydroisobenzofuran-1-ol
  • 5-Fluoro-1,3-dihydroisobenzofuran-1-ol
  • 5-Methyl-1,3-dihydroisobenzofuran-1-ol

Uniqueness

5-Chloro-1,3-dihydroisobenzofuran-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

5-chloro-1,3-dihydro-2-benzofuran-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,8,10H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNJSGGYQNAEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)C(O1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Name
CC(C)C[Al+]CC(C)C
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Synthesis routes and methods II

Procedure details

To a solution of 5-chlorophthalide (3.64 g, 21.6 mmol) in dichloromethane (100 mL) at −78° C. was added di-isobutylaluminium hydride (1M in toluene) (23.8 mL, 23.8 mmol) dropwise. After 1 h the reaction mixture was quenched with a saturated solution of sodium tartrate (250 mL), allowed to warm to room temperature and stirred for 1 h. The layers were separated and the aqueous layer extracted with dichloromethane. The combined organic layers were dried (MgSO4), filtered and concentrated in vacuo to yield the title compound as a white solid.
Quantity
3.64 g
Type
reactant
Reaction Step One
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23.8 mL
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reactant
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100 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-1,3-dihydroisobenzofuran-1-ol
Reactant of Route 2
5-Chloro-1,3-dihydroisobenzofuran-1-ol
Reactant of Route 3
5-Chloro-1,3-dihydroisobenzofuran-1-ol
Reactant of Route 4
5-Chloro-1,3-dihydroisobenzofuran-1-ol
Reactant of Route 5
5-Chloro-1,3-dihydroisobenzofuran-1-ol
Reactant of Route 6
5-Chloro-1,3-dihydroisobenzofuran-1-ol

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